2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Description
“2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C9H14O3 . It is also known as Cyclopropanecarboxylic acid, 2-methyl-2-(tetrahydro-3-furanyl)- . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring, and an oxolane ring (tetrahydrofuran-2-yl), which is a five-membered ring containing four carbon atoms and one oxygen atom . The InChI key for this compound is provided as MFCD27326689 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 170.21 .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves the following steps: 1) synthesis of 3-hydroxyoxolane, 2) protection of the hydroxyl group, 3) alkylation of the protected oxolane with 2-methylcyclopropanecarboxylic acid, 4) deprotection of the hydroxyl group to yield the target compound.", "Starting Materials": [ "2-methylcyclopropanecarboxylic acid", "3-hydroxyoxolane", "Diethyl ether", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 3-hydroxyoxolane", "3-hydroxyoxolane can be synthesized by reacting ethylene oxide with sodium hydroxide in water.", "Step 2: Protection of the hydroxyl group", "The hydroxyl group of 3-hydroxyoxolane can be protected by reacting it with diethyl ether and sodium hydride in methanol to yield the corresponding ethoxy derivative.", "Step 3: Alkylation of the protected oxolane with 2-methylcyclopropanecarboxylic acid", "The protected oxolane can be alkylated with 2-methylcyclopropanecarboxylic acid in the presence of hydrochloric acid to yield the corresponding ester.", "Step 4: Deprotection of the hydroxyl group", "The hydroxyl group can be deprotected by reacting the ester with sodium bicarbonate in water to yield the target compound, which can be purified by recrystallization from methanol and drying over sodium sulfate." ] } | |
CAS No. |
1595970-93-6 |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
0 |
Origin of Product |
United States |
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